Cas no 2241144-69-2 ((3,3-dimethyloxan-4-yl)methanamine hydrochloride)

(3,3-Dimethyloxan-4-yl)methanamine hydrochloride is a chiral amine derivative with a cyclic ether backbone, offering a structurally unique scaffold for pharmaceutical and synthetic applications. The compound features a rigid oxane ring with geminal dimethyl substitution, enhancing steric stability, while the primary amine functionality provides a reactive handle for further derivatization. Its hydrochloride salt form ensures improved solubility and handling in polar solvents. This intermediate is particularly valuable in medicinal chemistry for the design of bioactive molecules, where its constrained geometry can influence binding affinity and metabolic stability. High-purity grades are available to meet rigorous research and industrial standards.
(3,3-dimethyloxan-4-yl)methanamine hydrochloride structure
2241144-69-2 structure
Product name:(3,3-dimethyloxan-4-yl)methanamine hydrochloride
CAS No:2241144-69-2
MF:C8H18ClNO
Molecular Weight:179.687621593475
CID:5963874
PubChem ID:138037954

(3,3-dimethyloxan-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (3,3-dimethyloxan-4-yl)methanamine hydrochloride
    • (3,3-dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride
    • 2241144-69-2
    • starbld0028832
    • EN300-6478755
    • Z3318321855
    • (3,3-dimethyloxan-4-yl)methanamine;hydrochloride
    • インチ: 1S/C8H17NO.ClH/c1-8(2)6-10-4-3-7(8)5-9;/h7H,3-6,9H2,1-2H3;1H
    • InChIKey: AUBUUJOBQVWQFO-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(CN)C(C)(C)C1

計算された属性

  • 精确分子量: 179.1076919g/mol
  • 同位素质量: 179.1076919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

(3,3-dimethyloxan-4-yl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6478755-5.0g
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95.0%
5.0g
$2732.0 2025-03-15
Enamine
EN300-6478755-0.05g
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95.0%
0.05g
$218.0 2025-03-15
Aaron
AR01FKLE-50mg
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
50mg
$325.00 2025-02-11
Aaron
AR01FKLE-1g
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
1g
$1322.00 2025-02-11
Aaron
AR01FKLE-5g
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
5g
$3782.00 2023-12-14
Aaron
AR01FKLE-500mg
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
500mg
$1036.00 2025-02-11
Aaron
AR01FKLE-250mg
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
250mg
$666.00 2025-02-11
A2B Chem LLC
AY05046-2.5g
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
2.5g
$1981.00 2024-04-20
1PlusChem
1P01FKD2-500mg
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
500mg
$971.00 2024-05-25
1PlusChem
1P01FKD2-100mg
(3,3-dimethyloxan-4-yl)methanamine hydrochloride
2241144-69-2 95%
100mg
$465.00 2024-05-25

(3,3-dimethyloxan-4-yl)methanamine hydrochloride 関連文献

(3,3-dimethyloxan-4-yl)methanamine hydrochlorideに関する追加情報

(3,3-Dimethyloxan-4-yl)methanamine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2241144-69-2, commonly referred to as (3,3-dimethyloxan-4-yl)methanamine hydrochloride, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of tertiary amines and is characterized by its unique structure, which includes a methanamine group attached to a dimethyl oxane ring. The hydrochloride salt form indicates its ability to form stable ionic bonds, making it suitable for use in pharmaceuticals and other chemical formulations.

Recent studies have highlighted the importance of understanding the synthesis and properties of (3,3-dimethyloxan-4-yl)methanamine hydrochloride. Researchers have explored various synthetic pathways to optimize the production of this compound, focusing on improving yield and reducing costs. One notable approach involves the use of ring-opening reactions of epoxides with primary amines, followed by subsequent modifications to introduce the dimethyl groups. These advancements have not only enhanced the efficiency of synthesis but also opened new avenues for its application in drug development.

The chemical structure of (3,3-dimethyloxan-4-yl)methanamine hydrochloride plays a crucial role in its reactivity and functionality. The oxane ring provides a rigid framework that stabilizes the molecule, while the dimethyl groups enhance its lipophilicity, making it more compatible with biological systems. This property is particularly valuable in pharmacology, where lipophilicity is often correlated with drug absorption and bioavailability.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in water and common organic solvents such as ethanol and dichloromethane. Its solubility characteristics make it ideal for use in solution-based reactions and formulations. Additionally, the hydrochloride salt form ensures that the compound remains stable under various storage conditions, further enhancing its utility in industrial settings.

The applications of (3,3-dimethyloxan-4-yl)methanamine hydrochloride are diverse and continue to expand with ongoing research. In the pharmaceutical industry, it has been investigated as a potential precursor for bioactive molecules, including antibiotics and antiviral agents. Its ability to form stable complexes with metal ions has also led to its use in catalysis and materials science.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have revealed that the dimethyl groups on the oxane ring create steric hindrance, which can influence reaction pathways in both organic and bioorganic chemistry. These findings have paved the way for novel synthetic strategies and improved drug design.

In conclusion, (3,3-dimethyloxan-4-yl)methanamine hydrochloride is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As scientists continue to explore its capabilities, this compound is likely to contribute significantly to innovations in pharmaceuticals, materials science, and beyond.

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